molecular formula C13H8FN B059359 2-(3-Fluorophenyl)benzonitrile CAS No. 1352318-38-7

2-(3-Fluorophenyl)benzonitrile

Cat. No.: B059359
CAS No.: 1352318-38-7
M. Wt: 197.21 g/mol
InChI Key: TWLRDJROKMCJIU-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)benzonitrile, also known as 3’-fluoro-[1,1’-biphenyl]-2-carbonitrile, is an organic compound with the molecular formula C13H8FN. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a nitrile group attached to the biphenyl structure. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties .

Scientific Research Applications

2-(3-Fluorophenyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Safety and Hazards

While specific safety and hazard information for 2-(3-Fluorophenyl)benzonitrile was not found, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with benzyl cyanide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. Another method involves the use of palladium-catalyzed cross-coupling reactions, where 3-fluorophenylboronic acid reacts with 2-bromobenzonitrile under Suzuki-Miyaura coupling conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)benzonitrile largely depends on its application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • 2-Fluorobenzonitrile
  • 3-Fluorobenzonitrile
  • 4-Fluorobenzonitrile

Comparison: 2-(3-Fluorophenyl)benzonitrile is unique due to the specific positioning of the fluorine atom and the nitrile group on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, such as higher stability and reactivity compared to its isomers. The compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-(3-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLRDJROKMCJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362694
Record name 2-(3-Fluorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-38-7
Record name 3′-Fluoro[1,1′-biphenyl]-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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